5-epi-Isofagomine
Übersicht
Beschreibung
5-epi-Isofagomine: is a piperidine compound known for its potent inhibitory effects on glycosidases. It is a derivative of isofagomine and has shown significant potential in various biochemical applications, particularly in the inhibition of enzymes involved in lysosomal storage diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-epi-Isofagomine typically involves the stepwise nitro reduction of d-mannitol, followed by an enolate reaction with an appropriate acid chloride. The this compound skeleton is obtained through stereoselective polyhydroxylation of the corresponding 2,5-dihydroxybenzaldehyde .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-epi-Isofagomine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Various substituents can be introduced to the piperidine ring to alter its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different inhibitory activities against glycosidases .
Wissenschaftliche Forschungsanwendungen
5-epi-Isofagomine has a wide range of applications in scientific research:
Wirkmechanismus
5-epi-Isofagomine exerts its effects by inhibiting glycosidases, particularly β-glucosidase and β-galactosidase. The compound binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds. This inhibition leads to a decrease in the accumulation of substrates within lysosomes, thereby alleviating the symptoms of lysosomal storage diseases .
Vergleich Mit ähnlichen Verbindungen
Isofagomine: A parent compound with similar inhibitory properties but different potency and selectivity.
4-epi-Isofagomine: Another derivative with potent inhibitory effects on β-galactosidase.
N-octyl-epi-valienamine: A powerful β-galactosidase inhibitor with pharmacological chaperone activity.
Uniqueness: 5-epi-Isofagomine is unique due to its specific stereochemistry, which imparts distinct inhibitory properties and selectivity towards certain glycosidases. This makes it a valuable tool in both research and therapeutic applications .
Biologische Aktivität
5-epi-Isofagomine is a derivative of isofagomine, a compound known for its role as a pharmacological chaperone in lysosomal storage diseases. This article explores the biological activity of this compound, focusing on its inhibitory effects on glycosidases, particularly β-galactosidase, and its potential therapeutic applications.
Overview of Isofagomine and Its Derivatives
Isofagomine and its analogs have been studied for their ability to inhibit glycosidases, which are critical enzymes in carbohydrate metabolism. The biological activity of these compounds is primarily attributed to their structural features that allow them to mimic natural substrates. This compound is particularly noted for its enhanced potency compared to its parent compound, making it a candidate for treating various lysosomal storage disorders.
This compound acts as a reversible competitive inhibitor of β-galactosidase, an enzyme crucial for the breakdown of glycoproteins and glycolipids. This inhibition can lead to the stabilization of mutant forms of the enzyme, promoting proper folding and trafficking to the lysosome. The compound's effectiveness lies in its ability to enhance residual enzyme activity in patient-derived fibroblasts, which is vital for therapeutic applications.
Inhibitory Potency
The inhibitory potency of this compound has been quantitatively assessed through various studies. For instance:
Compound | Enzyme Target | IC50 (nM) |
---|---|---|
This compound | β-galactosidase | 8 |
Isofagomine | β-galactosidase | 240 |
(5aR)-5a-C-pentyl-4-epi-isofagomine | β-galactosidase | 30 |
These results indicate that this compound is significantly more potent than both isofagomine and other derivatives, showcasing its potential as a therapeutic agent in conditions like GM1-gangliosidosis and Morquio disease type B .
Case Studies and Clinical Implications
Several studies have illustrated the clinical relevance of this compound. In one notable case, fibroblasts from patients with GM1-gangliosidosis were treated with this compound, resulting in a substantial restoration of β-galactosidase activity—up to 91% of normal levels in some cases. This finding suggests that this compound could effectively mitigate symptoms associated with lysosomal storage disorders by enhancing enzyme function .
Comparative Analysis with Other Compounds
The efficacy of this compound can be compared with other pharmacological chaperones:
Compound | Disease Target | Efficacy (% Restoration) |
---|---|---|
This compound | GM1-gangliosidosis | Up to 91 |
(5aR)-5a-C-pentyl-4-epi-isofagomine | Morquio disease type B | >70 |
Isofagomine | Gaucher disease | Variable |
This table highlights the superior performance of this compound in restoring enzyme activity compared to other known chaperones, reinforcing its potential as a leading candidate for further development in treating lysosomal diseases .
Eigenschaften
IUPAC Name |
(3R,4R,5S)-5-(hydroxymethyl)piperidine-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYJXFZUIJOGNX-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](CN1)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445285 | |
Record name | 5-epi-Isofagomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202979-51-9 | |
Record name | 5-epi-Isofagomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.